molecular formula C11H17FOSi B13683940 (3-Ethoxy-5-fluorophenyl)trimethylsilane

(3-Ethoxy-5-fluorophenyl)trimethylsilane

Cat. No.: B13683940
M. Wt: 212.33 g/mol
InChI Key: MGEFIEVTZBRCLG-UHFFFAOYSA-N
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Description

(3-Ethoxy-5-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17FOSi It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with ethoxy and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-5-fluorophenyl)trimethylsilane typically involves the reaction of 3-ethoxy-5-fluorophenylmagnesium bromide with trimethylsilyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-5-fluorophenyl)trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

(3-Ethoxy-5-fluorophenyl)trimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: It can be used to modify surfaces and create hydrophobic coatings.

    Catalysis: It can be used as a ligand or a reagent in catalytic processes.

Mechanism of Action

The mechanism of action of (3-Ethoxy-5-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the trimethylsilyl group, which can be displaced by nucleophiles. The ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenyltrimethylsilane: Lacks the ethoxy and fluorine substituents, making it less reactive in certain reactions.

    (3-Ethoxyphenyl)trimethylsilane: Similar structure but without the fluorine atom, which can affect its reactivity and applications.

    (3-Fluorophenyl)trimethylsilane: Lacks the ethoxy group, which can influence its solubility and reactivity.

Uniqueness

(3-Ethoxy-5-fluorophenyl)trimethylsilane is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring. These groups can enhance its reactivity and make it suitable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C11H17FOSi

Molecular Weight

212.33 g/mol

IUPAC Name

(3-ethoxy-5-fluorophenyl)-trimethylsilane

InChI

InChI=1S/C11H17FOSi/c1-5-13-10-6-9(12)7-11(8-10)14(2,3)4/h6-8H,5H2,1-4H3

InChI Key

MGEFIEVTZBRCLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)[Si](C)(C)C)F

Origin of Product

United States

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